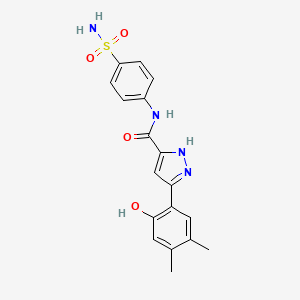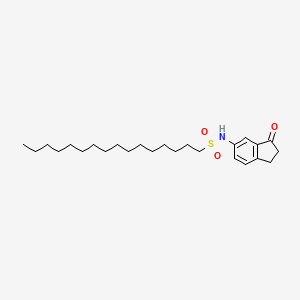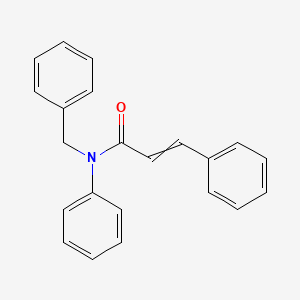![molecular formula C15H14N2OS B14080229 N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides. This compound is characterized by the presence of a thiophene ring and a dihydronaphthalene moiety, which are linked through a hydrazone linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide typically involves the reaction of 3,4-dihydronaphthalen-1(2H)-one with thiophene-2-carbohydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions may result in various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific proteins involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various biological pathways. For example, its potential as an anticancer agent is attributed to its ability to inhibit proteins involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-3-nitrobenzohydrazide
- N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-4-ethoxybenzohydrazide
Uniqueness
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide is unique due to the presence of both a thiophene ring and a dihydronaphthalene moiety This combination imparts distinct chemical and biological properties to the compound, making it a valuable subject for research
Propiedades
Fórmula molecular |
C15H14N2OS |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N2OS/c18-15(14-9-4-10-19-14)17-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,18)/b16-13- |
Clave InChI |
GBCBWIMBURGMRR-SSZFMOIBSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2/C(=N\NC(=O)C3=CC=CS3)/C1 |
SMILES canónico |
C1CC2=CC=CC=C2C(=NNC(=O)C3=CC=CS3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)

![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)

